molecular formula C8H9ClN2O2 B189962 Ethyl 2-amino-5-chloronicotinate CAS No. 169495-51-6

Ethyl 2-amino-5-chloronicotinate

Cat. No. B189962
M. Wt: 200.62 g/mol
InChI Key: QFAFZWZBZJZCKN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloronicotinate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C8H9ClN2O2 .


Synthesis Analysis

The synthesis of Ethyl 2-amino-5-chloronicotinate involves the use of N-chlorosuccinimide in tetrahydrofuran at 20℃ for 15 hours . After removing the volatile matters, the residue is subjected to silica gel column chromatography and the product is isolated using ethyl acetate and petroleum ether mixture as eluent .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-5-chloronicotinate is 1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) . The molecular weight is 200.62 .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-chloronicotinate is a solid at room temperature . It has a molecular weight of 200.62 . The InChI code is 1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) .

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry :

    • Ethyl chloroformate/DMF mixture has been utilized for ring closure in chemical synthesis, leading to the creation of various compounds with potential biological activity (El-bayouki & Basyouni, 1988).
    • Ethyl imidate hydrochlorides, part of the synthesis process involving ethyl chloroformate, have been prepared for further reactions in organic chemistry (Bekircan & Bektaş, 2008).
  • Applications in Photovoltaic and Material Science :

    • The study of photovoltaic properties of certain derivatives, involving the use of similar compounds, has been conducted for potential applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
  • Hydrogen Bonding and Molecular Structure Analysis :

    • Research into the hydrogen-bonded supramolecular structures of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates has contributed to understanding molecular interactions and structures (Costa et al., 2007).
  • Synthesis of Potential Anticancer Agents :

    • The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from similar compounds has been explored for potential applications in anticancer therapy (Temple et al., 1983).
  • Analysis of Amino Acid Enantiomers :

    • Derivatives of ethyl chloroformate have been used in the rapid analysis of amino acid enantiomers, contributing to advancements in chromatographic techniques (Abe et al., 1996).
  • Chemical Structure and Reactivity Studies :

    • The reactivity of chloroacetylated β-enamino compounds, involving ethyl derivatives, has been studied to understand the formation of polyfunctionalized heterocyclic compounds (Braibante, Braibante, Costa, & Martins, 2002).
  • Synthesis of Novel Fused Pyrazine Ring Systems :

    • Ethyl derivatives have been used in synthesizing new fused pyrazine ring systems, expanding the scope of heterocyclic chemistry (Bakhite, Geies, El-Dean, & El-Kashef, 1995).
  • Development of Dyes and Polymers :

    • Research has been conducted on the synthesis of monoazo disperse dyes derived from nicotinic acid derivatives, showcasing the use of ethyl 2-amino-3-cyano-4-phenylnicotinates in dye chemistry (Alnajjar, Alsaiedi, & El-Apasery, 2013).
    • Novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups have been synthesized for applications in polymer chemistry (Gormanns & Ritter, 1994).

Safety And Hazards

Ethyl 2-amino-5-chloronicotinate is considered hazardous. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

ethyl 2-amino-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAFZWZBZJZCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597072
Record name Ethyl 2-amino-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-chloronicotinate

CAS RN

169495-51-6
Record name Ethyl 2-amino-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-amino-nicotinic acid ethyl ester (3.60 g, 21.7 mMol) in methanol (100 mL) was treated with HCl gas via sparge tube for 5 minutes, causing the colorless solution to turn yellow. The solution was concentrated in-vacuo, then stripped from methanol (2×50 mL) to remove excess HCl. The residue was dissolved in methanol (100 mL), treated with tert-butyl hypochlorite (2.6 g, 23.8 mMol), and the mixture was allowed to stir overnight at room temperature. Analysis by TLC showed that some starting material remained, so additional tert-butyl hypochlorite (0.47 g, 4.3 mMol) was added, and stirring was continued overnight. Analysis by TLC showed that all starting material had been consumed. The solution was concentrated in-vacuo, the residue was taken up in methylene chloride (150 mL), washed with saturated sodium bicarbonate (3×50 mL), 5% aqueous sodium thiosulfate (3×50 mL), water (50 mL), brine (50 mL), dried over sodium sulfate, and concentrated in-vacuo. The residue was purified over silica gel, eluting with 20%–30% ethyl acetate/heptane, to yield 1.50 g of colorless solids as product. MS (AP+)=201 (M+H)+. Yield=35%.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
0.47 g
Type
reactant
Reaction Step Three
Yield
35%

Synthesis routes and methods II

Procedure details

Ethyl 2-aminonicotinate (121, Example 4) (0.1626 g, 0.9906 mmol) was placed in a 10 mL round-bottom flask. Conc. HCl (35%, 1 mL) was added and the mixture stirred. When all of the ester had dissolved, H2O2 (30%, 0.10 mL, d=1.110, 0.98 mmol) was added. The resulting solution was heated at 55°-60° C. for 2 h. The solution was cooled to room temperature, diluted with water (10 mL), and basified to pH 8 (pH paper) with solid NaHCO3. The mixture was filtered, washed with water (2×10 mL) and dried at 45° C. for 2 h to leave the title compound as a white solid, 0.186 g (93.7%), mp 119.5°-121.5° C.; 1H NMR (CDCl3): δ1.39 (t, J=7.05, 3, CH3 CH2), 4.35 (q, J=7.05, 2, CH3CH2O), 6.44 (bm, 2, NH2), 8.11 (d, J=2.40, 1, py), 8.16 (d, J=2.4, 1, py); IR (KBr): 3448, 3441, 3284, 3161, 1709, 1641, 1402, 1307, 1232, 1150, 1109, 796; HPLC: 100%; LRMS (m/z) 202 (30), 200 (M+, 100), 172 (15), 156 (20), 155 (30), 154 (60) 130 (15), 129 (20), 128 (50), 127 (45), 126 (15), 100 (15), 92 (10), 73 (20) 65 (15), 64 (15); HRMS Calcd: 200.0352. Found: 200.0355.
Quantity
0.1626 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZL Zhou, JM Navratil, SX Cai, ER Whittemore… - Bioorganic & medicinal …, 2001 - Elsevier
A series of 5-, 6-, 7- and 8-aza analogues of 3-aryl-4-hydroxyquinolin-2(1H)-one was synthesized and assayed as NMDA/glycine receptor antagonists. The in vitro potency of these …
Number of citations: 41 www.sciencedirect.com

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